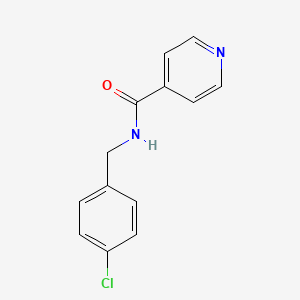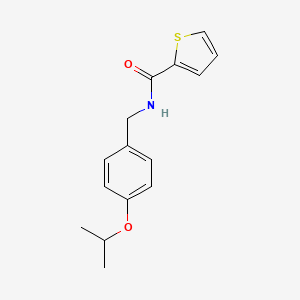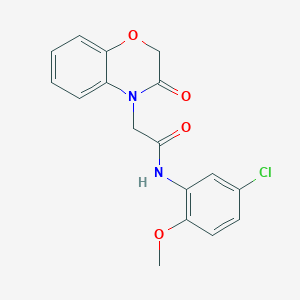
N-cyclopentyl-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3,4-dimethylbenzamide, also known as CP-55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CP-55,940 has been shown to have a wide range of effects on the body, including analgesic, anti-inflammatory, and neuroprotective properties.
Mécanisme D'action
N-cyclopentyl-3,4-dimethylbenzamide acts as a potent agonist of the CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor leads to a wide range of effects on the body, including modulation of pain perception, inflammation, and neuronal excitability.
Biochemical and Physiological Effects
N-cyclopentyl-3,4-dimethylbenzamide has been shown to have a wide range of effects on the body, including analgesic, anti-inflammatory, and neuroprotective properties. It has been shown to modulate pain perception in animal models of pain, and has been suggested as a potential treatment for chronic pain conditions. Additionally, N-cyclopentyl-3,4-dimethylbenzamide has been shown to have anti-inflammatory effects in animal models of inflammation, and has been suggested as a potential treatment for inflammatory conditions such as arthritis. Finally, N-cyclopentyl-3,4-dimethylbenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and has been suggested as a potential treatment for conditions such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-3,4-dimethylbenzamide is its potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. Additionally, N-cyclopentyl-3,4-dimethylbenzamide has been extensively studied in animal models, making it a well-characterized compound for use in laboratory experiments. However, one limitation of N-cyclopentyl-3,4-dimethylbenzamide is its potential for off-target effects, which can complicate interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on N-cyclopentyl-3,4-dimethylbenzamide and related compounds. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and reduced off-target effects. Additionally, there is interest in exploring the potential therapeutic applications of N-cyclopentyl-3,4-dimethylbenzamide in a variety of fields, including pain management, neurology, and psychiatry. Finally, there is interest in further elucidating the mechanisms of action of N-cyclopentyl-3,4-dimethylbenzamide and related compounds, which could lead to the development of new therapeutic targets for a variety of conditions.
Méthodes De Synthèse
N-cyclopentyl-3,4-dimethylbenzamide can be synthesized through a multistep process involving the condensation of cyclopentanone with 3,4-dimethylbenzaldehyde, followed by reduction and subsequent condensation with an amine. The final product is purified through chromatography and characterized using spectroscopic techniques.
Applications De Recherche Scientifique
N-cyclopentyl-3,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in a variety of fields, including pain management, neurology, and psychiatry. It has been shown to have potent analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain conditions.
Propriétés
IUPAC Name |
N-cyclopentyl-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-7-8-12(9-11(10)2)14(16)15-13-5-3-4-6-13/h7-9,13H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKDCZPJDFYGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)



![4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)
![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)
![1,4-dimethyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5885739.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)
![2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)


![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)

![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)